2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid
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Overview
Description
2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid typically involves the reaction of 7-chloro-1-oxoisoindoline with 3-methylbutanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolinone derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Chloro-1-oxoisoindolin-2-yl)benzoic acid
- Methyl 3-(7-chloro-1-oxoisoindolin-2-yl)benzoate
Uniqueness
2-(7-Chloro-1-oxoisoindolin-2-yl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-(4-chloro-3-oxo-1H-isoindol-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H14ClNO3/c1-7(2)11(13(17)18)15-6-8-4-3-5-9(14)10(8)12(15)16/h3-5,7,11H,6H2,1-2H3,(H,17,18) |
InChI Key |
IBFJBIMPEYVHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CC2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
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